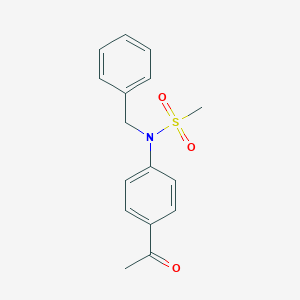

N-(4-乙酰苯基)-N-苄基甲磺酰胺

描述

Synthesis Analysis

N-(4-Acetylphenyl)-N-benzylmethanesulfonamide belongs to the family of arylsulfonamides, compounds known for their varied applications in medicinal chemistry and material science. The synthesis of similar arylsulfonamide derivatives typically involves the reaction of suitable aryl sulfonamide precursors with acylating agents under controlled conditions. The efficiency of these syntheses often hinges on the chemoselectivity and reactivity of the N-acylation reagents, which can be tailored through systematic research on structure-reactivity relationships (Kondo et al., 2000). An eco-friendly approach to synthesizing related benzenemethanesulfonamides and their derivatives demonstrates the potential for high yields and rate enhancement in aqueous media, highlighting the advancements in sustainable chemistry practices (Ajani et al., 2013).

Molecular Structure Analysis

Arylsulfonamide derivatives, including N-(4-acetylphenyl)benzenesulfonamide, showcase V-shaped molecular structures, with substituted benzene rings forming significant dihedral angles. These angles and the crystal packing are influenced by hydrogen bonding and π-π interactions, crucial for the molecular conformation and stability of these compounds. The discrete role of substituents such as chlorine in altering the molecular conformation and supramolecular architecture has been studied to understand the structural relationships and impact on crystal assembly (Fernandes et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of sulfonamide derivatives, including rearrangement reactions and their ability to undergo N-acylation, has been a subject of interest. For example, N-substituted benzenesulfonamide derivatives can undergo rearrangement reactions to form new compounds when treated with alkali, demonstrating the versatility and reactivity of these molecules (Dohmori, 1964).

Physical Properties Analysis

The physical properties of arylsulfonamide derivatives are largely determined by their molecular structure and intermolecular interactions. For instance, the crystal structure analysis provides insights into the hydrogen-bonded networks and layered structures in the solid state, which are critical for understanding the material's physical stability and solubility characteristics.

Chemical Properties Analysis

The chemical properties of N-(4-acetylphenyl)-N-benzylmethanesulfonamide and related compounds can be inferred from their reactivity patterns, such as the ability to form hydrogen bonds and engage in π-π interactions. These interactions not only influence their reactivity towards other chemical species but also their potential applications in various fields. Studies on similar sulfonamide derivatives reveal insights into their reactivity, such as the ability to participate in cyclopropanation reactions and act as catalysts in organic transformations, underscoring the versatility of these compounds (Davies et al., 1996).

科学研究应用

分子构象和晶体组装

已经研究了芳磺酰胺衍生物的结构方面,包括 N-(4-乙酰苯基)苯磺酰胺,以了解它们的构象和超分子结构。这些研究表明,此类化合物的苯环上的氯取代不会显着改变它们的分子构象或分子间结构。这一见解对于理解这些化合物在晶相中的行为至关重要(Fernandes 等人,2011)。

合成和生物学评估

已经对苯磺酰胺衍生物的合成进行了研究,包括与 N-(4-乙酰苯基)苯磺酰胺的反应。这些研究导致产生具有针对特定细胞系显着体外抗肿瘤活性的新型化合物。此类研究有助于开发新的潜在治疗剂(Fahim 和 Shalaby,2019)。

磺酰胺-查尔酮杂交物的细胞毒性

已经制备了磺酰胺-查尔酮衍生物并分析了它们对癌细胞系的细胞毒活性。这项研究提供了这些化合物在癌症治疗中潜在治疗应用的见解(de Castro 等人,2015)。

多晶型和晶体结构分析

对 N-(4-乙酰苯基)-4-氯苯磺酰胺等化合物的研究集中于它们的合成、晶体结构和多晶型。这项研究对于了解这些物质的物理和化学性质很重要(Kobkeatthawin 等人,2017)。

化学反应和相互作用

研究还探讨了 N-(4-乙酰苯基)苯磺酰胺衍生物在各种化学过程中的反应性和相互作用。这包括对合成路线、化学稳定性和与其他分子的相互作用的研究,有助于更广泛地了解它们的化学行为和潜在应用(Gowda 等人,2007)。

安全和危害

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining its safety data (e.g., LD50), precautions for handling and storage, and disposal methods.

未来方向

This involves proposing further studies that could be done on the compound. This could include developing new synthetic routes, studying new reactions, or investigating new applications of the compound.

I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!

属性

IUPAC Name |

N-(4-acetylphenyl)-N-benzylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-13(18)15-8-10-16(11-9-15)17(21(2,19)20)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNLBIAMBZNQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553065 | |

| Record name | N-(4-Acetylphenyl)-N-benzylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Acetylphenyl)-N-benzylmethanesulfonamide | |

CAS RN |

110698-70-9 | |

| Record name | N-(4-Acetylphenyl)-N-benzylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

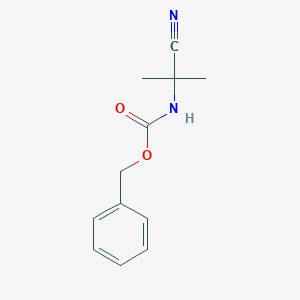

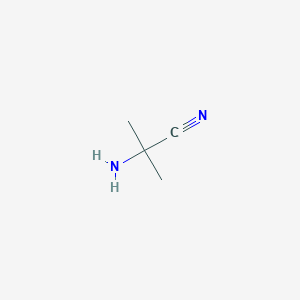

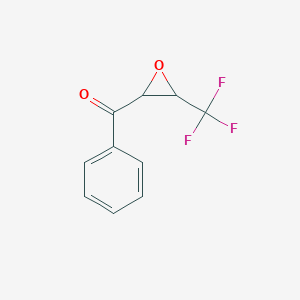

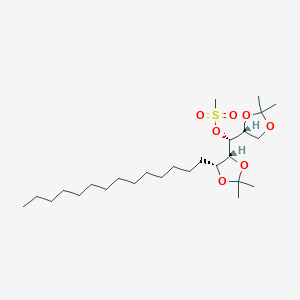

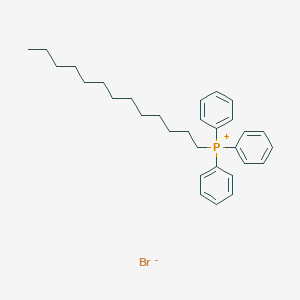

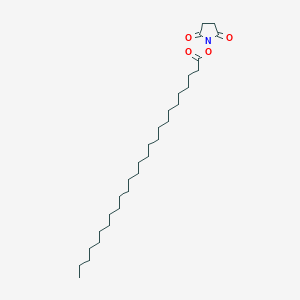

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

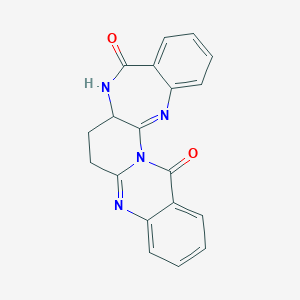

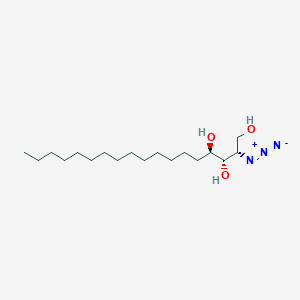

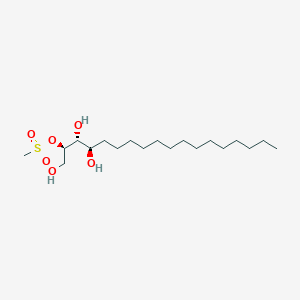

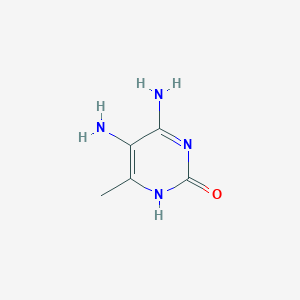

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。